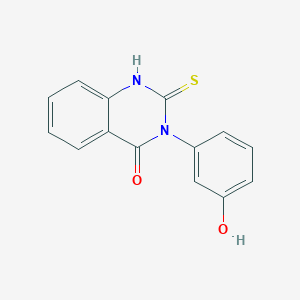![molecular formula C19H19F2N3O2S B10957493 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957493.png)
5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a dimethylphenyl group and a triazole ring.
Preparation Methods
The synthesis of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-(difluoromethoxy)-3-ethoxyphenyl hydrazine with 2,5-dimethylphenyl isothiocyanate under controlled conditions to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings, using reagents like halogens or alkylating agents.
S-Alkylation: The triazole sulfur can be alkylated using alkyl halides in the presence of a base.
Scientific Research Applications
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its triazole moiety, which is known to be present in various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The difluoromethoxy and ethoxy groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar compounds to 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include:
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has similar structural features but differs in the substitution pattern on the phenyl rings.
2-{[4-(2,5-DIMETHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE: This compound shares the triazole and phenyl groups but has different functional groups attached.
Properties
Molecular Formula |
C19H19F2N3O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19F2N3O2S/c1-4-25-16-10-13(7-8-15(16)26-18(20)21)17-22-23-19(27)24(17)14-9-11(2)5-6-12(14)3/h5-10,18H,4H2,1-3H3,(H,23,27) |
InChI Key |
JZTDRWGRBOXIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=S)N2C3=C(C=CC(=C3)C)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B10957411.png)
![2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957413.png)
![4-[(chloroacetyl)amino]-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10957418.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10957430.png)
![methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10957432.png)

![(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10957444.png)
![N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10957451.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10957469.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10957470.png)
![N-[2-{2-[(3-bromobenzyl)oxy]phenyl}-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10957476.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide](/img/structure/B10957483.png)
![7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957490.png)
![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957492.png)
